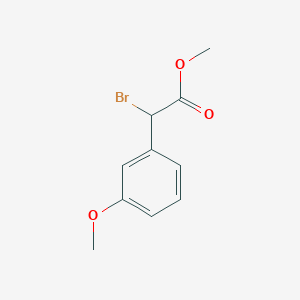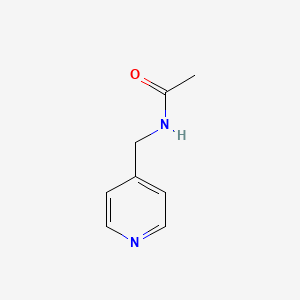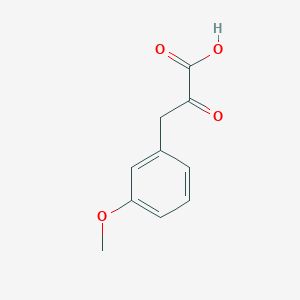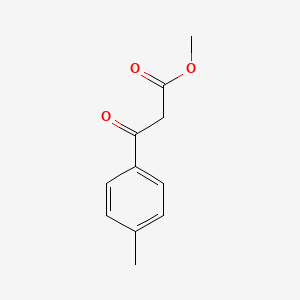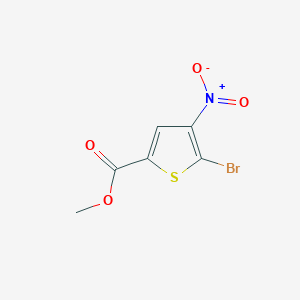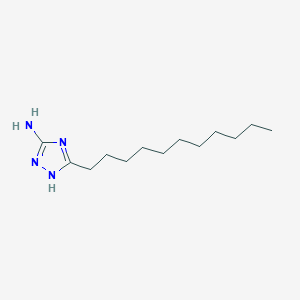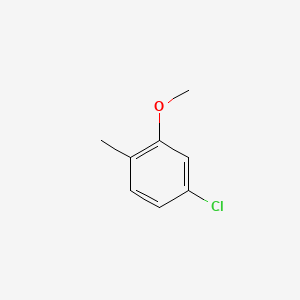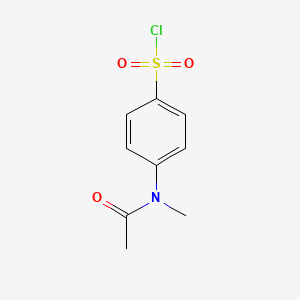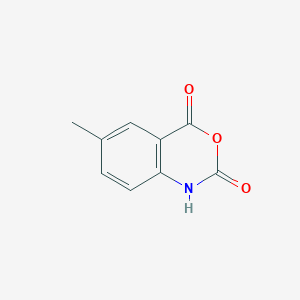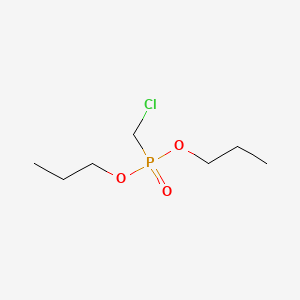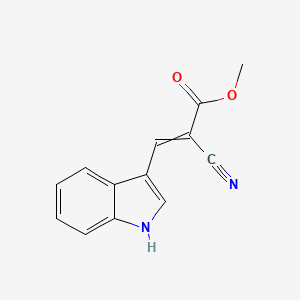![molecular formula C6H4ClN3 B1362519 4-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 29274-28-0](/img/structure/B1362519.png)
4-Chloro-1H-pyrazolo[3,4-b]pyridine
概要
説明
4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 4-position of the pyrazole ring adds to its chemical uniqueness.
作用機序
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which 4-chloro-1h-pyrazolo[3,4-b]pyridine belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that this compound may interact with biological targets in a manner similar to these purine bases.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can present two isomeric structures . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Result of Action
It is known that pyrazolo[3,4-b]pyridines have been of interest in medicinal chemistry due to their structural similarity to purine bases . This suggests that this compound may have similar molecular and cellular effects to these compounds.
生化学分析
Biochemical Properties
4-Chloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and affect cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific receptors, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival . By altering the activity of this pathway, this compound can induce changes in gene expression and metabolic activity, leading to varied cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the target molecule, resulting in conformational changes that alter its activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to inhibit enzymes involved in nucleotide metabolism, leading to changes in the availability of nucleotides for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method is the Friedländer condensation, which involves the cyclization of aminopyrazole with a carbonyl compound under acidic or basic conditions . Another approach is the multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, oxidized derivatives, and cyclized heterocyclic compounds .
科学的研究の応用
4-Chloro-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Material Science: The compound’s unique structure makes it suitable for the design of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound for studying various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the 4-position, which may affect its reactivity and biological activity.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, leading to variations in chemical properties.
Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings, resulting in distinct chemical behavior.
Uniqueness
The presence of the chlorine atom at the 4-position in 4-Chloro-1H-pyrazolo[3,4-b]pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for selective biological activity . This makes it a valuable compound for various applications in medicinal chemistry and material science .
特性
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQSKVILVJWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309670 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-28-0 | |
| Record name | 29274-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine?
A1: this compound possesses the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers utilize techniques like 1H NMR, 13C NMR, DEPT, COSY, HETCOR, and COLOC to analyze its structure and assign hydrogen and carbon signals. []
Q2: How is this compound used in the synthesis of other compounds?
A2: This compound serves as a versatile building block in organic synthesis, especially for creating diversely substituted pyrazolo[3,4-b]pyridine derivatives. One common approach involves nucleophilic aromatic substitution at the C-4 chlorine atom. For example, reacting it with various anilines yields 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, potentially useful as anti-Leishmania agents. [] Another application involves its reaction with aminoalkylphosphoramidates to synthesize 1H-pyrazolo[3,4-b]pyridine phosphoramidates, also evaluated for antileishmanial activity. [] It can also be employed in synthesizing more complex heterocyclic systems, such as isoxazolo[3,4-d]pyrazolo[3,4-b]pyridines and isoxazolo[5,4-d]pyrazolo[3,4-b]pyridines. []
Q3: Has this compound shown any promising biological activity?
A3: While this compound itself may not be the most potent compound, its derivatives have displayed interesting biological activities. Notably, research on pyrazolo[3,4-b]pyridine nucleosides, synthesized using this compound as a precursor, revealed moderate cytotoxicity against L1210 and WI-L2 cancer cells for 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine. [] This highlights the potential of modifying this scaffold for developing anticancer agents.
Q4: How does the structure of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters relate to their anti-Leishmania activity?
A4: Studies exploring the Structure-Activity Relationship (SAR) of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters against Leishmania amazonensis revealed the importance of hydrophobicity and steric factors. Quantitative Structure-Activity Relationship (QSAR) equations, derived from the IC50 values, indicated that the hydrophobic parameter (log P) and Sterimol steric parameters (L and B2) significantly influence the biological activity. [] This suggests that modifications to the aniline substituent, impacting these parameters, could be crucial for optimizing anti-Leishmania potency.
Q5: Are there any computational studies on these compounds?
A5: Yes, molecular modeling using the semiempirical AM1 method has been employed to predict the activity of the most potent 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters against L. amazonensis. By superimposing the low-energy conformers of these compounds onto the structure of amodiaquine, a known antimalarial drug, researchers gained insights into potential binding interactions with the target. [] This approach underscores the value of computational chemistry in guiding the development of new anti-parasitic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)
